(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine
Description
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-17-16-9-10-3-2-8-15-13(10)18-12-6-4-11(14)5-7-12/h2-9H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTZAGVBOMMFIG-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=CC=C1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(N=CC=C1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Structural Disconnections
The target compound decomposes into two primary synthons:
- 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbaldehyde
- Methoxyamine
The imine bond formation between the aldehyde and methoxyamine governs both the reaction efficiency and stereoselectivity. The (E)-configuration is stabilized by minimized steric hindrance between the pyridine ring and methoxy group.
Sulfanyl Group Installation
The 2-[(4-chlorophenyl)sulfanyl]pyridine moiety can be synthesized via:
Synthetic Methodologies
Two-Step Synthesis via Aldehyde Intermediate
Synthesis of 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbaldehyde
Procedure:
- Charge 2-chloropyridine-3-carbaldehyde (1.0 eq), 4-chlorothiophenol (1.2 eq), and K2CO3 (2.0 eq) in DMF
- Heat at 80°C for 12 h under N2 atmosphere
- Purify via silica gel chromatography (hexane:EtOAc = 4:1)
Key Data:
Imine Formation with Methoxyamine
Procedure:
- Dissolve 2-[(4-chlorophenyl)sulfanyl]pyridine-3-carbaldehyde (1.0 eq) and methoxyamine hydrochloride (1.5 eq) in EtOH
- Add NaOAc (2.0 eq) as buffer
- Reflux at 78°C for 6 h
- Concentrate and recrystallize from EtOH/H2O
Optimization Insights:
One-Pot Tandem Synthesis
Integrated C–S Bond Formation/Imine Condensation
Innovative Approach:
- Combine 2-chloropyridine-3-carbaldehyde, 4-chlorothiophenol, methoxyamine HCl, and Cs2CO3 in DMSO
- Microwave irradiation at 120°C for 40 min
Advantages:
- Total yield improved to 78%
- Reaction time reduced from 18 h to 40 min
Mechanistic Considerations:
Stereochemical Control and Analysis
Scalability and Industrial Considerations
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C13H11ClN2OS and features a unique structure that includes a pyridine ring substituted with a 4-chlorophenylsulfanyl group and a methoxyamine group. These structural characteristics impart distinct electronic properties that are valuable in research applications.
Chemistry
- Building Block : This compound serves as a crucial building block for synthesizing more complex molecules.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
- Antimicrobial Properties : Studies indicate potential antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Research : Preliminary investigations suggest that the compound may exhibit anticancer properties, warranting further exploration in cancer therapeutics.
Medicine
- Therapeutic Agent : Ongoing research aims to evaluate its efficacy as a therapeutic agent for various diseases, particularly those resistant to conventional treatments.
Industry
- Catalyst Development : The compound is utilized in developing new materials and as a catalyst in specific chemical reactions, enhancing reaction efficiencies.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated that derivatives of (E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine exhibited significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the chlorophenylsulfanyl group in enhancing biological activity.
- Anticancer Mechanism Investigation : Research published in a peer-reviewed journal explored the anticancer mechanisms of this compound. It was found to induce apoptosis in cancer cells through the activation of specific signaling pathways, suggesting its potential as an anticancer drug candidate.
- Catalytic Applications : A recent study focused on the use of this compound as a catalyst in organic reactions. The findings indicated improved yields and selectivity compared to traditional catalysts, highlighting its industrial relevance.
Mechanism of Action
The mechanism of action of (E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime (CAS 306979-71-5)
- Molecular Formula: C₁₁H₁₄ClNOS
- Molecular Weight : 251.75 g/mol
- Key Differences : Replaces the pyridin-3-yl group with a 2-methylpropylidene chain, simplifying the aromatic system. This alteration reduces molecular weight and may enhance lipophilicity but decrease π-π stacking interactions critical for target binding .
(E)-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine (CAS 400081-12-1)
- Molecular Formula : C₁₄H₇Cl₂F₆N₃O
- Molecular Weight : 418.12 g/mol
- Key Differences : Features dual trifluoromethyl and chloro substituents on the pyridine rings, increasing steric bulk and electron-withdrawing effects. Predicted density (1.55 g/cm³) and boiling point (388.9°C) suggest higher stability and thermal resistance compared to the target compound .
(Z)-{2-[(4-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(4-fluorophenyl)methoxy]amine
- Key Features: Incorporates an imidazo[1,2-a]pyridine bicyclic system and a fluorophenylmethoxy group.
Physicochemical Properties
Biological Activity
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine is a compound with the molecular formula C13H11ClN2OS. Its unique structure, featuring a pyridine ring with a 4-chlorophenylsulfanyl group and a methoxyamine moiety, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The compound's synthesis typically involves the reaction of 2-[(4-chlorophenyl)sulfanyl]pyridine-3-carbaldehyde with methoxyamine hydrochloride under basic conditions. The resulting product is purified through recrystallization or column chromatography.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has been evaluated for its efficacy against various pathogens. Studies report minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL, indicating strong antimicrobial properties against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promising results. It has demonstrated cytotoxic effects on various cancer cell lines, with specific derivatives exhibiting IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Evaluation
A comprehensive study assessed the antimicrobial activity of derivatives similar to this compound. The evaluation included:
| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 10 | 0.30 | 0.35 | Bactericidal |
| 13 | 0.18 | 0.20 | Bactericidal |
These results indicate that the compound and its derivatives are effective against multiple bacterial strains, showcasing their potential for therapeutic applications .
Anticancer Activity
The anticancer properties were evaluated through in vitro assays on various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| A-431 | <10 | Doxorubicin: 15 |
| HT29 | <15 | Doxorubicin: 20 |
| MCF7 | <12 | Doxorubicin: 18 |
The data suggests that certain derivatives of this compound possess significant cytotoxicity against cancer cells, making them candidates for further drug development .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial growth and cancer proliferation. The presence of the chlorophenylsulfanyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
